6-Chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Chloro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
6-Chloro-1,2,3,4-tetrahydroquinoline and its derivatives have been explored extensively in the field of chemistry, particularly in synthesis and molecular structure studies. For example, the reactivity of the double bond in the heterocyclic ring of 6-substituted-2,2-dimethyl-1,2,3,4-tetrahydroquinolines was explored by Williamson and Ward (2005), demonstrating various chemical transformations such as chlorination and epoxidation, leading to a range of derivatives (Williamson & Ward, 2005). Similarly, Kutkevichus and Darashkaite (1972) investigated the conversion of 4-hydroxy-6-chloro-1,2,3,4-tetrahydrobenzo[h]quinoline into other quinoline derivatives, showcasing the versatility of this compound in synthetic chemistry (Kutkevichus & Darashkaite, 1972).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their potential therapeutic applications. For instance, Kohno et al. (1997) synthesized tetrahydroquinoline-6-acetic acid derivatives, including (S)-(+)-8-Chloro-1,2,3,4-tetrahydro-2-trifluoromethyl-6-quinolineacetic acid, which exhibited anti-inflammatory effects and suppressive effects on bone destruction in arthritis models (Kohno et al., 1997).
Material Science and Molecular Design
The compound's potential in material science and molecular design is also noteworthy. For example, Pinilla et al. (2012) investigated the molecular structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, providing insights into its crystalline properties, which can be vital for designing materials at the molecular level (Pinilla et al., 2012).
Biochemistry and Molecular Biology
In biochemistry and molecular biology, this compound derivatives serve as key structural elements in various natural products and synthetic compounds. Their significance in pharmaceutical synthesis, as indicated by Wang et al. (2009), shows their broad commercial application and presence in bioactive alkaloids (Wang et al., 2009).
Mechanism of Action
Target of Action
This compound belongs to the class of tetrahydroquinolines, which are known to interact with various biological targets, including receptors, enzymes, and ion channels
Mode of Action
Tetrahydroquinolines are known to exert their effects through various mechanisms, such as inhibiting or activating their targets, leading to changes in cellular processes . The specific mode of action of 6-Chloro-1,2,3,4-tetrahydroquinoline requires further investigation.
Biochemical Pathways
Tetrahydroquinolines, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Given the diverse biological activities of tetrahydroquinolines, this compound could potentially have a wide range of effects at the molecular and cellular levels
Safety and Hazards
6-Chloro-1,2,3,4-tetrahydroquinoline is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASUADIMFGAUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457880 | |
Record name | 6-chloro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49716-18-9 | |
Record name | 6-chloro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.